molecular formula C20H26ClNO3 B4426781 N-[[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)phenyl]methyl]-2-methylpropan-2-amine;hydrochloride

N-[[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)phenyl]methyl]-2-methylpropan-2-amine;hydrochloride

Cat. No.: B4426781
M. Wt: 363.9 g/mol
InChI Key: FTVIBEYHRWXKHG-UHFFFAOYSA-N
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Description

N-[[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)phenyl]methyl]-2-methylpropan-2-amine;hydrochloride is a complex organic compound that features a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)phenyl]methyl]-2-methylpropan-2-amine typically involves multiple steps. One common approach starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl/aralkyl halides in N,N-dimethylformamide (DMF) in the presence of lithium hydride (LiH) to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)phenyl]methyl]-2-methylpropan-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides yield N-alkyl/aralkyl derivatives .

Mechanism of Action

The mechanism of action of N-[[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)phenyl]methyl]-2-methylpropan-2-amine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)phenyl]methyl]-2-methylpropan-2-amine is unique due to its specific substitution pattern and the presence of the benzodioxin moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)phenyl]methyl]-2-methylpropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3.ClH/c1-20(2,3)21-12-15-8-10-16(11-9-15)22-13-17-14-23-18-6-4-5-7-19(18)24-17;/h4-11,17,21H,12-14H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVIBEYHRWXKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CC=C(C=C1)OCC2COC3=CC=CC=C3O2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)phenyl]methyl]-2-methylpropan-2-amine;hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)phenyl]methyl]-2-methylpropan-2-amine;hydrochloride
Reactant of Route 3
N-[[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)phenyl]methyl]-2-methylpropan-2-amine;hydrochloride
Reactant of Route 4
Reactant of Route 4
N-[[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)phenyl]methyl]-2-methylpropan-2-amine;hydrochloride
Reactant of Route 5
N-[[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)phenyl]methyl]-2-methylpropan-2-amine;hydrochloride
Reactant of Route 6
Reactant of Route 6
N-[[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)phenyl]methyl]-2-methylpropan-2-amine;hydrochloride

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